molecular formula C18H16BrN5NaO7PS B1603905 Rp-8-Br-PET-cGMPS CAS No. 185246-32-6

Rp-8-Br-PET-cGMPS

カタログ番号: B1603905
CAS番号: 185246-32-6
分子量: 580.3 g/mol
InChIキー: PNUXBFRWMZKKAJ-IPZAVTHYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Rp-8-Br-PET-cGMPS is a potent, selective competitive inhibitor of cGMP-dependent protein kinases (cGKs) . These kinases play a crucial role in mediating the effects of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signal transduction pathways .

Mode of Action

Upon entering the cell, this compound binds to the regulatory domain of cGKs, leading to a conformational change that inhibits the enzyme . This inhibition blocks the activation of cGKI and cGKII by cGMP .

Biochemical Pathways

The inhibition of cGKs by this compound affects various downstream targets involved in cellular signaling and regulation . This includes the regulation of ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .

Pharmacokinetics

This compound exhibits high lipophilicity and good membrane permeability, making it a metabolically stable compound . It is resistant to hydrolysis by mammalian cyclic nucleotide-responsive phosphodiesterases , which enhances its bioavailability.

Result of Action

The inhibition of cGKs by this compound modulates various physiological responses such as vasodilation, neurotransmission, and smooth muscle relaxation . It also influences cellular processes by regulating ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .

Action Environment

It should be protected from bright light and stored in the freezer for longer storage periods . Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability .

化学反応の分析

Rp-8-Br-PET-cGMPS undergoes various chemical reactions, including:

特性

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXBFRWMZKKAJ-IPZAVTHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5NaO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635674
Record name Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185246-32-6
Record name Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rp-8-Br-PET-cGMPS
Reactant of Route 2
Reactant of Route 2
Rp-8-Br-PET-cGMPS
Reactant of Route 3
Reactant of Route 3
Rp-8-Br-PET-cGMPS
Reactant of Route 4
Rp-8-Br-PET-cGMPS
Reactant of Route 5
Rp-8-Br-PET-cGMPS
Reactant of Route 6
Rp-8-Br-PET-cGMPS
Customer
Q & A

Q1: What is the primary mechanism of action of Rp-8-Br-PET-cGMPS?

A1: this compound acts primarily as a PKG inhibitor [, , , , , , , , , , , , , , , , , , , , , , , ]. It competes with cGMP for binding to the regulatory subunit of PKG, thereby preventing its activation and downstream signaling [, ].

Q2: Are there any caveats to the inhibitory action of this compound on PKG?

A2: Yes, recent studies have revealed that this compound can act as a partial agonist of the PKG Iα isoform in vitro and in intact cells, particularly in the absence of cGMP []. This partial agonistic activity has been linked to its ability to induce a conformational change in the cGMP binding site of PKG, similar to cGMP itself [].

Q3: What are the downstream effects of PKG inhibition by this compound?

A3: PKG inhibition by this compound can lead to a variety of downstream effects depending on the cell type and physiological context. Some observed effects include:

  • Reduced vasodilation: Inhibiting NO- and cGMP-mediated relaxation in various blood vessels, including pulmonary arteries and veins [, , , , , , ].
  • Impaired fear memory consolidation: Blocking the NO-cGMP-PKG pathway in the lateral amygdala, thereby affecting ERK/MAPK signaling and synaptic plasticity [, ].
  • Altered bone remodeling: Decreasing bone volume and mineral density, potentially by influencing the differentiation of osteoblasts and the expression of bone formation-related genes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19BrN6O7PS, and its molecular weight is 619.4 g/mol.

Q5: Is there information on the compatibility and stability of this compound under various conditions in the provided research?

A5: The provided articles primarily focus on the biological effects and mechanisms of this compound. They do not offer detailed information about its material compatibility and stability under various conditions.

Q6: Does this compound exhibit catalytic activity?

A6: this compound is not an enzyme and does not possess catalytic activity. It primarily functions by binding to PKG, modulating its activity.

Q7: Is there any research on computational chemistry and modeling of this compound in the context of the provided articles?

A7: The provided articles primarily focus on experimental studies investigating the biological effects of this compound. They do not include information on computational chemistry studies or modeling of this compound.

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8: While the provided research articles don't extensively explore various structural analogs of this compound, they offer insights into specific structural features:

  • Importance of the β-phenyl-1,N2-etheno substitution: This structural motif is crucial for the antagonistic activity of this compound on the CNG channel [].
  • Role of the 8-bromo substitution: This modification contributes to the ability of this compound to activate PKG Iα in the absence of cGMP [].

Q9: What is known about the stability and formulation strategies for this compound?

A9: The provided research primarily focuses on the biological activity of this compound. Detailed information on its stability under various conditions or specific formulation strategies is not discussed.

Q10: Is there information on SHE regulations and compliance for this compound in the provided research?

A10: The research articles focus on the compound's biological activity and do not address SHE regulations or compliance. As a research chemical, it is crucial to consult relevant safety data sheets and follow appropriate handling guidelines.

Q11: What is known about the pharmacokinetic properties of this compound?

A11: The research articles primarily focus on the pharmacodynamic effects of this compound, such as its interaction with PKG and its downstream consequences in various models. Detailed information on its absorption, distribution, metabolism, and excretion (ADME) is not provided.

Q12: What types of in vitro and in vivo models have been used to study this compound?

A12: Various models were used in the provided research to study the effects of this compound:

  • Isolated blood vessels: Assessing vascular reactivity to NO and cGMP in the presence of this compound [, , , , , , ].
  • Cultured cells: Studying the impact of this compound on cell growth, protein expression, and signaling pathways in vascular smooth muscle cells [, , , ], osteoblasts [], and other cell types [, ].
  • Rodent models: Investigating the role of PKG in fear memory consolidation [, ], bone remodeling [], and sepsis-induced platelet dysfunction [].
  • Ovine models: Examining the involvement of PKG in pulmonary vascular responses to hypoxia [, , ].

Q13: What are the key findings from these studies regarding the efficacy of this compound?

A13: The provided research highlights the efficacy of this compound in modulating PKG activity and downstream signaling pathways in various models:

  • Vascular effects: this compound effectively inhibits NO- and cGMP-mediated relaxation in various blood vessels, supporting the role of PKG in vascular tone regulation [, , , , , , ].
  • Synaptic plasticity and memory: this compound impairs fear memory consolidation in rodents, indicating the importance of PKG signaling in synaptic plasticity and memory formation [, ].

Q14: Is there information on resistance mechanisms to this compound?

A14: The provided research articles do not focus on resistance mechanisms to this compound. Understanding potential resistance mechanisms would require further investigation.

Q15: What is known about the toxicological profile of this compound?

A15: While the provided research articles primarily focus on the biological activity of this compound, they do not delve into detailed toxicological studies. As a research chemical, handling it with caution and following safety guidelines is essential.

Q16: Are there specific drug delivery strategies for this compound discussed in the research?

A16: The research articles primarily utilize standard administration methods for in vitro and in vivo experiments. Specific drug delivery strategies or targeted delivery approaches for this compound are not discussed.

Q17: What biomarkers are relevant to this compound research?

A17: The research highlights the potential use of phosphorylated VASP (P(Ser239)-VASP) as a functional biochemical marker of endothelial NO/cGMP signaling []. This marker could be valuable for assessing the efficacy of this compound in modulating this pathway.

Q18: What analytical methods were used in the provided research to study this compound?

A18: Researchers employed various analytical techniques to investigate the effects of this compound:

  • Isometric myography: Measuring the contractile responses of isolated blood vessels to different agents, including this compound [, , , , , , , , ].
  • Western blotting: Assessing protein expression levels and phosphorylation status of various targets, including PKG, VASP, and others [, , , , , , , , , , , , , , ].
  • Enzyme immunoassay: Measuring intracellular cGMP levels in response to treatments, including this compound [, , ].
  • Real-time PCR: Quantifying mRNA levels of target genes involved in different pathways, including PKG, NOS, and others [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。